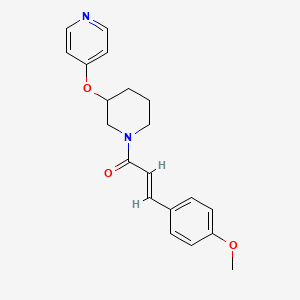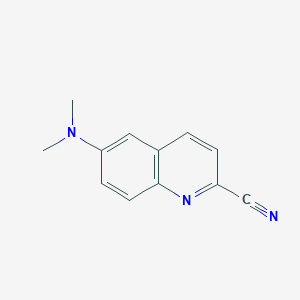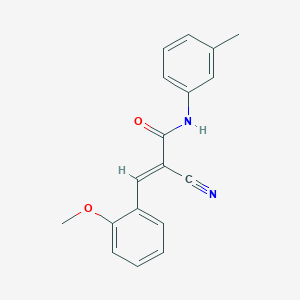![molecular formula C17H15F3N4O2 B2918519 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380143-31-5](/img/structure/B2918519.png)
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is also known as TFP or TFP-pip and is a piperazine derivative that has a trifluoromethyl group attached to the pyridine ring.
Mecanismo De Acción
The mechanism of action of 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the inhibition of the enzyme monoamine oxidase-B (MAO-B). This enzyme is involved in the breakdown of dopamine, a neurotransmitter that is implicated in various neurological disorders such as Parkinson's disease. TFP-pip binds to the active site of MAO-B and prevents the breakdown of dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have potent inhibitory activity against the enzyme monoamine oxidase-B (MAO-B). This inhibition leads to an increase in dopamine levels in the brain, which can have various biochemical and physiological effects. Dopamine is involved in various processes such as movement, motivation, and reward. The increase in dopamine levels can lead to an improvement in motor function in individuals with Parkinson's disease. TFP-pip has also been shown to have neuroprotective effects, which can be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its potent inhibitory activity against the enzyme monoamine oxidase-B (MAO-B). This makes it an ideal compound for studying the role of dopamine in various neurological disorders such as Parkinson's disease. However, the limitations of using TFP-pip in lab experiments are its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are various future directions for the use of 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in scientific research. One potential direction is the development of TFP-pip as a therapeutic agent for the treatment of Parkinson's disease and other related disorders. Further studies are needed to determine the safety and efficacy of this compound in humans. Another future direction is the use of TFP-pip in the study of other neurological disorders that involve dopamine dysfunction. Additionally, the synthesis of TFP-pip can be optimized to produce higher yields and purity, which can be beneficial for its use in various scientific applications.
Métodos De Síntesis
The synthesis of 4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 3-acetylpyridine with 2-chloro-4-trifluoromethylpyridine in the presence of potassium carbonate and copper (I) iodide. The reaction yields TFP-pip as a white solid with a high yield of 80%. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
4-(2-Pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has potential applications in various fields of scientific research. One of the primary uses of this compound is in medicinal chemistry. TFP-pip has been shown to have potent inhibitory activity against the enzyme monoamine oxidase-B (MAO-B). This enzyme is involved in the breakdown of dopamine, a neurotransmitter that is implicated in various neurological disorders such as Parkinson's disease. TFP-pip has the potential to be used as a therapeutic agent for the treatment of Parkinson's disease and other related disorders.
Propiedades
IUPAC Name |
4-(2-pyridin-3-ylacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2/c18-17(19,20)14-9-13(3-5-22-14)24-7-6-23(11-16(24)26)15(25)8-12-2-1-4-21-10-12/h1-5,9-10H,6-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQMSZMLTBBORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyridin-3-yl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2918436.png)

![2-[(7-Hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-1-(3-nitrophenyl)ethanone](/img/structure/B2918438.png)




![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2918448.png)
![1-[(2-Methoxy-1-naphthyl)sulfinyl]-4-methylpiperazine](/img/structure/B2918451.png)

![3-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazino]ethyl}-2,2-dimethylpropanamide](/img/structure/B2918453.png)
![1-((1R,5S)-8-(3-(3-chloro-4-fluorophenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2918454.png)

![2-[1-(2-Indol-1-ylacetyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2918459.png)